An In-depth Technical Guide to 3-Hexen-2-one: Chemical Properties, Structure, and Biological Reactivity
An In-depth Technical Guide to 3-Hexen-2-one: Chemical Properties, Structure, and Biological Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-Hexen-2-one. As an α,β-unsaturated ketone, this compound serves as a valuable intermediate in organic synthesis and possesses reactivity relevant to biological systems, making it a subject of interest for professionals in chemical research and drug development.
Chemical Structure and Isomerism
3-Hexen-2-one is an aliphatic, α,β-unsaturated ketone with the molecular formula C₆H₁₀O.[1][2] Its structure consists of a six-carbon chain containing a carbon-carbon double bond between C3 and C4, and a ketone functional group at the C2 position.[3] The presence of the double bond gives rise to geometric isomerism, resulting in two stereoisomers: (E)-3-Hexen-2-one (trans) and (Z)-3-Hexen-2-one (cis). The (E) isomer is generally the more thermodynamically stable configuration.
Physicochemical Properties
The physical and chemical properties of 3-Hexen-2-one are summarized in the tables below. Data is primarily for the (E)-isomer unless otherwise specified, as it is more commonly documented.
Table 1: General and Physicochemical Properties of 3-Hexen-2-one
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1] |
| CAS Number | 763-93-9 (Isomer mixture) | [1][4] |
| 4376-23-2 ((E)-isomer) | ||
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Strong, green, fruity | [5] |
| Boiling Point | 140-141 °C at 760 mmHg | [4] |
| Melting Point | -53.00 °C | |
| Density | 0.8582 g/cm³ | |
| Flash Point | 36.5 °C (98.0 °F) | [4] |
| Vapor Pressure | 6.26 mmHg at 25 °C (est.) | [4] |
| Water Solubility | 8974 mg/L at 25 °C (est.) | [4] |
| logP (o/w) | 1.094 - 1.542 (est.) | [4][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-Hexen-2-one. The conjugation of the double bond and the carbonyl group results in characteristic spectral features.
Table 2: NMR Spectroscopic Data for (E)- and (Z)-3-Hexen-2-one (CDCl₃)
| Isomer | Spectrum | Chemical Shifts (δ, ppm) |
| (E)-3-Hexen-2-one | ¹H NMR | 6.71 (dt, 1H), 6.07 (dt, 1H), 2.24 (s, 3H), 2.21 (quint, 2H), 1.06 (t, 3H) |
| ¹³C NMR | 198.5, 147.8, 131.1, 35.0, 26.2, 12.4 | |
| (Z)-3-Hexen-2-one | ¹H NMR | 6.20 (dt, 1H), 5.99 (dt, 1H), 2.65 (quint, 2H), 2.18 (s, 3H), 1.04 (t, 3H) |
| ¹³C NMR | 199.1, 146.5, 130.2, 29.8, 21.8, 13.9 |
Note: NMR data is predicted and may vary slightly from experimental values.
Infrared (IR) Spectroscopy: As an α,β-unsaturated ketone, 3-Hexen-2-one exhibits a characteristic strong C=O stretching absorption band in the region of 1665-1710 cm⁻¹.[2]
Experimental Protocols
Synthesis via Claisen-Schmidt Condensation
A common and effective method for synthesizing α,β-unsaturated ketones like 3-Hexen-2-one is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation.[7] This reaction involves the base-catalyzed condensation of an aldehyde (propanal) with a ketone (acetone).
Protocol:
-
Reaction Setup: A solution of sodium hydroxide (B78521) (NaOH) in a water/ethanol mixture is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
Reagent Addition: A mixture of acetone (B3395972) and propanal (in a slight molar excess relative to acetone) is added dropwise to the cooled NaOH solution with vigorous stirring. The slow addition and low temperature help to minimize the self-condensation of propanal.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by neutralizing the mixture with a dilute acid (e.g., 0.1 M HCl) to a pH of ~7. The resulting solution is transferred to a separatory funnel.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane (B109758). The organic layers are combined.
-
Washing: The combined organic extract is washed sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Fractional Distillation
Due to its relatively low boiling point, the crude 3-Hexen-2-one can be effectively purified by fractional distillation to separate it from unreacted starting materials and higher-boiling side products.[8][9]
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.[8]
-
Distillation: The crude product is placed in the distillation flask with boiling chips. The flask is heated gently. The vapor will rise through the fractionating column, allowing for the separation of components based on boiling point differences.[10]
-
Fraction Collection: Collect the fraction that distills at the boiling point of 3-Hexen-2-one (~140-141 °C at atmospheric pressure).[4] Discard the initial lower-boiling forerun and the higher-boiling residue.
Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of the final product and confirming its identity.[11]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified 3-Hexen-2-one in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions: Inject the sample into a GC equipped with a capillary column suitable for volatile organic compounds. A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) to ensure elution of all components.[11]
-
MS Analysis: The eluting compounds are introduced into the mass spectrometer. The instrument is operated in electron ionization (EI) mode.
-
Data Analysis: The identity of the peak corresponding to 3-Hexen-2-one is confirmed by comparing its mass spectrum with a reference library (e.g., NIST). Purity is determined by the relative area of the product peak.
Biological Reactivity as a Michael Acceptor
For drug development professionals, the most significant chemical property of 3-Hexen-2-one is its nature as an α,β-unsaturated ketone. This functional group acts as a Michael acceptor , rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[12]
In a biological context, this allows the molecule to potentially react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins and glutathione (B108866) (GSH), a key cellular antioxidant.[13][14] This covalent modification can alter protein function, making Michael acceptors a class of compounds known as covalent inhibitors. While this reactivity can be harnessed for therapeutic purposes, it is also associated with potential toxicity.[6] The reactivity of 3-Hexen-2-one itself is considered relatively low compared to more potent Michael acceptors.[13]
The diagram below illustrates the logical relationship of 3-Hexen-2-one acting as a Michael acceptor and its potential covalent interaction with a biological nucleophile.
The workflow for synthesizing and purifying 3-Hexen-2-one is a critical process for obtaining a high-purity sample for research and development. The following diagram outlines the key steps from starting materials to the final analyzed product.
References
- 1. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Purification [chem.rochester.edu]
- 9. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. chembam.com [chembam.com]
- 11. dem.ri.gov [dem.ri.gov]
- 12. mdpi.com [mdpi.com]
- 13. Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
